2-Hexyl-1,3-benzenediol

Descripción general

Descripción

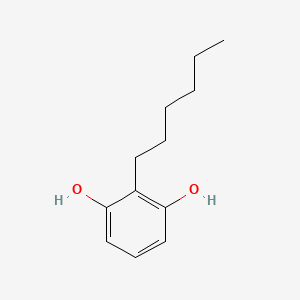

2-Hexyl-1,3-benzenediol, also known as Hexylresorcinol, is a substituted dihydroxybenzene . It is an organic compound with the formula C12H18O2 . It is a derivative of resorcinol, where a hexyl group is attached to one of the hydroxyl groups .

Molecular Structure Analysis

2-Hexyl-1,3-benzenediol contains a total of 32 bonds; 14 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aromatic hydroxyls . The molecular weight is 194.27 .

Mecanismo De Acción

Hexylresorcinol exhibits antiseptic, anthelmintic, and local anesthetic properties . It is believed to block voltage-gated neuronal sodium channels, inhibiting the initiation and conduction of nerve impulses for feeling or transmitting pain signals in the local area to which it is applied . It is also used in skincare products to control hyperpigmentation by modulating multiple sites in the melanogenesis pathway, namely inhibition of tyrosinase and peroxidase enzyme activities, as well as stimulating antioxidant activity .

Safety and Hazards

When handling 2-Hexyl-1,3-benzenediol, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition. In case of accidental ingestion or contact, seek immediate medical attention .

Direcciones Futuras

The EU has restricted the use of this chemical in oxidative hair coloring products at a maximum concentration of 2.5%. It is mixed with hydrogen peroxide in a 1:1 ratio just prior to use, which corresponds to a concentration of 1.25% when applied to hair . Ongoing studies are researching the possibility of using hexylresorcinol as an anti-cancer therapy .

Propiedades

Número CAS |

5673-09-6 |

|---|---|

Nombre del producto |

2-Hexyl-1,3-benzenediol |

Fórmula molecular |

C12H18O2 |

Peso molecular |

194.27 g/mol |

Nombre IUPAC |

2-hexylbenzene-1,3-diol |

InChI |

InChI=1S/C12H18O2/c1-2-3-4-5-7-10-11(13)8-6-9-12(10)14/h6,8-9,13-14H,2-5,7H2,1H3 |

Clave InChI |

NCTHQZTWNVDWGT-UHFFFAOYSA-N |

SMILES |

CCCCCCC1=C(C=CC=C1O)O |

SMILES canónico |

CCCCCCC1=C(C=CC=C1O)O |

Otros números CAS |

5673-09-6 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B3191611.png)

![Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester](/img/structure/B3191672.png)

![Naphtho[1,2-c]furan-1(3h)-one](/img/structure/B3191679.png)

![Furo[3,4-b]quinoxaline-1,3-dione](/img/structure/B3191686.png)